Methyltetrazine-Propylamine

Catalog No.
S535257
CAS No.
1802978-47-7
M.F
C12H15N5O
M. Wt
245.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltetrazine-Propylamine

CAS Number

1802978-47-7

Product Name

Methyltetrazine-Propylamine

IUPAC Name

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine

Molecular Formula

C12H15N5O

Molecular Weight

245.29

InChI

InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3

InChI Key

GDNRZRYXVIJHCO-UHFFFAOYSA-N

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN

solubility

Soluble in DMSO

Synonyms

Methyltetrazine-propylamine HCl salt

The exact mass of the compound Methyltetrazine-propylamine HCl salt is 245.1277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyltetrazine-propylamine (CAS 1802978-47-7) is a heterobifunctional click chemistry building block featuring a methyl-substituted 1,2,4,5-tetrazine core and a flexible aliphatic propylamine linker. It is primarily procured for inverse-electron-demand Diels-Alder (IEDDA) cycloadditions with strained alkenes, such as trans-cyclooctene (TCO). Supplied as a stable hydrochloride salt, this compound is engineered to address the inherent hydrolytic instability of conventional hydrogen-substituted tetrazines while maintaining exceptionally fast reaction kinetics. The inclusion of a flexible 3-carbon propylamine spacer, connected via a phenoxy ether linkage, provides a critical structural advantage over rigid benzylic amines by enhancing aqueous solubility and facilitating high-yield amide coupling with carboxylic acids, NHS esters, and macromolecular scaffolds in both organic and aqueous media .

Substituting Methyltetrazine-propylamine with standard hydrogen-substituted tetrazine-amines (H-Tz) or rigid benzylamine derivatives introduces significant process risks. H-Tz reagents, while kinetically faster in IEDDA reactions, suffer from rapid hydrolytic degradation in aqueous buffers and serum, leading to poor reproducibility and low effective conjugation yields in multi-step biological workflows [1]. Conversely, utilizing rigid methyltetrazine-benzylamine analogs often results in pronounced steric hindrance during the initial amine-coupling phase, particularly when functionalizing dense polymer cores, nanoparticles, or hindered protein residues. The flexible propylamine spacer in CAS 1802978-47-7 mitigates these issues, ensuring both long-term reagent stability and near-quantitative attachment yields that generic or rigid analogs cannot reliably match.

Aqueous Buffer Stability: Methyl-Substitution Prevents Premature Degradation

The stability of the tetrazine core is critical for multi-step bioconjugation in aqueous media. Methyl-substituted tetrazines (Me-Tz) demonstrate superior resistance to nucleophilic attack and hydrolysis compared to hydrogen-substituted tetrazines (H-Tz). In biological media (e.g., DMEM with 10% FBS at 37 °C), Me-Tz derivatives retain high metabolic stability with a residual fraction of >90% after 24 hours, whereas H-Tz derivatives degrade rapidly, often losing significant active probe concentration within hours [1].

Evidence DimensionResidual active fraction in aqueous biological media (24h at 37°C)
Target Compound Data>90% intact (Methyltetrazine core)
Comparator Or Baseline<50% intact (Hydrogen-substituted tetrazine core)
Quantified Difference>5-fold increase in functional half-life
ConditionsDMEM containing 10% FBS at 37 °C

Ensures consistent dosing and high final conjugation yields in aqueous workflows without the need to over-procure reagent to compensate for degradation.

Amide Coupling Efficiency: Flexible Spacer Reduces Steric Hindrance

When functionalizing dense macromolecular scaffolds, the proximity of the bulky tetrazine ring to the primary amine can severely limit coupling efficiency. The 3-carbon aliphatic propylamine chain in CAS 1802978-47-7 extends the reactive amine away from the core, significantly reducing steric hindrance. This structural modification enables high-density functionalization, such as achieving >10 mol% substitution on star polymer cores, which is sterically restricted when using shorter or rigid benzylic linkers [1].

Evidence DimensionConjugation density on sterically hindered polymer scaffolds
Target Compound DataEnables >10 mol% high-density drug/linker loading
Comparator Or BaselineSub-optimal coupling yields with rigid/short linkers (e.g., direct benzylamine)
Quantified DifferenceSignificant improvement in maximum achievable substitution degree
ConditionsAmide coupling to reactive monomers on star polymer arms using triethylamine/DCM

Maximizes the functionalization degree of expensive payloads or solid supports, reducing the need for massive reagent excesses.

Bioorthogonal Reactivity: Sustained High-Speed Kinetics with TCO

Despite the stabilizing effect of the methyl group, Methyltetrazine-propylamine maintains exceptional reaction kinetics in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. The second-order rate constant (k2) for the reaction of methyltetrazines with trans-cyclooctene (TCO) exceeds 800 M-1 s-1. This is approximately three orders of magnitude faster than standard strain-promoted azide-alkyne cycloadditions (SPAAC), allowing for quantitative labeling at micromolar concentrations within minutes .

Evidence DimensionSecond-order rate constant (k2) for bioorthogonal ligation
Target Compound Datak2 > 800 M-1 s-1 (Me-Tz + TCO)
Comparator Or Baselinek2 ~ 1 M-1 s-1 (Standard SPAAC DBCO + Azide)
Quantified Difference~800-fold faster reaction kinetics
ConditionsAqueous buffer or standard physiological conditions

Allows rapid, catalyst-free functionalization of sensitive biomolecules at low concentrations, minimizing off-target effects and process time.

Reagent Handling: Hydrochloride Salt Enhances Shelf Stability

Primary aliphatic amines are prone to ambient oxidation and the formation of carbamates via atmospheric carbon dioxide absorption. CAS 1802978-47-7 is intentionally supplied as a hydrochloride (HCl) salt. This formulation protects the amine functionality, substantially improving long-term shelf stability and allowing for ambient temperature shipping, compared to free base amine alternatives which require strict inert atmosphere handling to prevent degradation.

Evidence DimensionStorage stability and shipping requirements
Target Compound DataStable for ambient shipping; long-term storage at -20°C without inert glovebox
Comparator Or BaselineFree base amine (prone to rapid oxidation and carbamate formation)
Quantified DifferenceEliminates cold-chain shipping requirements and extends practical shelf-life
ConditionsStandard laboratory storage and transit conditions

Reduces procurement waste by ensuring the reagent remains active during long-term storage and simplifies supply chain logistics.

High-Density Polymer and Nanoparticle Functionalization

Due to the reduced steric hindrance provided by the flexible propylamine spacer (as detailed in Section 3), this compound is the optimal choice for functionalizing dense macromolecular architectures, such as star polymers, dendrimers, or solid-state nanoparticles. It ensures high-yield coupling to surface carboxylic acids or NHS esters, maximizing the density of tetrazine handles available for subsequent payload attachment .

Multi-Step Aqueous Bioconjugation of Sensitive Proteins

The enhanced hydrolytic stability of the methyltetrazine core makes this reagent ideal for multi-step protein labeling workflows. Buyers should prioritize this compound when the functionalized protein must be stored in aqueous buffers prior to the final TCO-ligation step, as it avoids the rapid degradation associated with hydrogen-substituted tetrazines.

Scalable Synthesis of ADC (Antibody-Drug Conjugate) Linkers

For industrial scale-up of ADC linkers, the hydrochloride salt formulation provides critical handling advantages. It allows for ambient shipping and long-term storage without the need for specialized inert-atmosphere facilities, ensuring reproducible amine-coupling yields during the synthesis of complex therapeutic payloads.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Exact Mass

245.1277

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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